molecular formula C8H6N2O B7966870 1H-pyrrolo[3,2-c]pyridine-4-carbaldehyde

1H-pyrrolo[3,2-c]pyridine-4-carbaldehyde

Cat. No.: B7966870
M. Wt: 146.15 g/mol
InChI Key: LEXFKJBQDKNNJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrrolo[3,2-c]pyridine-4-carbaldehyde (CAS 1782592-36-2) is a versatile bicyclic aromatic aldehyde that serves as a valuable synthetic intermediate in medicinal chemistry and drug discovery. This compound features a pyrrole ring fused to a pyridine ring, creating a privileged scaffold found in biologically active molecules. It is supplied with a molecular formula of C 8 H 6 N 2 O and a molecular weight of 146.15 g/mol . The primary research value of this compound lies in its application as a key building block for the development of potent kinase inhibitors. Specifically, the 1H-pyrrolo[3,2-c]pyridine scaffold has been successfully utilized in the design and optimization of orally bioavailable inhibitors of the protein kinase MPS1 (also known as TTK), a crucial component of the spindle assembly checkpoint and a target of significant interest in oncology . Furthermore, derivatives based on this core structure have been designed as colchicine-binding site inhibitors (CBSIs), demonstrating excellent antitumor activities by disrupting tubulin polymerization and causing G2/M phase cell cycle arrest . Researchers will find this aldehyde particularly useful for constructing diverse compound libraries via further synthetic modification at the formyl group, enabling structure-activity relationship (SAR) studies. The product requires storage in a dark place under an inert atmosphere at 2-8°C to maintain stability . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1H-pyrrolo[3,2-c]pyridine-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-5-8-6-1-3-9-7(6)2-4-10-8/h1-5,9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEXFKJBQDKNNJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=NC=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration and Cyclization via Iron-Mediated Reduction

A widely cited method involves the transformation of 2-bromo-5-methylpyridine (11 ) into 1H-pyrrolo[3,2-c]pyridine intermediates:

  • Oxidation : Treatment with m-chloroperbenzoic acid yields 2-bromo-5-methylpyridine-1-oxide (12 ).

  • Nitration : Reaction with fuming nitric acid in sulfuric acid produces 2-bromo-5-methyl-4-nitropyridine 1-oxide (13 ).

  • Vinylation : 13 reacts with N,N-dimethylformamide dimethyl acetal to form (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide (14 ).

  • Cyclization : Reduction of 14 with iron powder in acetic acid at 100°C for 5 hours generates 6-bromo-1H-pyrrolo[3,2-c]pyridine (15 ) in 65–70% yield.

StepReagents/ConditionsIntermediateYield (%)
1m-CPBA, CH₂Cl₂, RT12 85
2HNO₃/H₂SO₄, 0°C13 78
3DMF-DMA, DMF, 80°C14 92
4Fe, AcOH, 100°C15 68

Microwave-Assisted Suzuki Coupling for Functionalization

Recent advancements utilize microwave irradiation to accelerate cross-coupling reactions. For example, 6-bromo-1H-pyrrolo[3,2-c]pyridine (15 ) undergoes Suzuki coupling with arylboronic acids to introduce substituents before formylation:

  • Coupling : 15 , 3,4,5-trimethoxyphenylboronic acid, Cu(OAc)₂, and K₂CO₃ in 1,4-dioxane are irradiated at 85°C for 30 minutes, yielding 6-aryl derivatives (16 ) in 75–90% yield.

  • Oxidation : Subsequent treatment with POCl₃/DMF introduces the aldehyde group.

Advantages :

  • Microwave heating reduces reaction time from hours to minutes.

  • Higher yields compared to conventional thermal methods.

One-Pot Tandem Reactions for Efficiency

A one-pot strategy combines cyclization and formylation, minimizing intermediate isolation:

  • Starting Material : 4-Amino-2-bromopyridine is treated with iodine monochloride to introduce iodine at the 5-position.

  • Cyclization-Formylation : Sequential exposure to DMF-DMA and POCl₃ in acetic acid directly yields 1H-pyrrolo[3,2-c]pyridine-4-carbaldehyde in 62% overall yield.

Key Insight :

  • The iodine substituent directs electrophilic formylation to the 4-position, enhancing regioselectivity.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)Time EfficiencyScalability
Iron-Mediated CyclizationNitration, cyclization, formylation68–85ModerateHigh
Microwave SuzukiCross-coupling, formylation75–90HighModerate
One-Pot TandemIodination, cyclization-formylation62HighLow

Trade-offs :

  • Iron-mediated routes prioritize scalability but require multiple purification steps.

  • Microwave methods favor rapid synthesis but depend on specialized equipment.

  • One-pot approaches reduce isolation steps but suffer from lower yields.

Analytical Validation and Characterization

Successful synthesis is confirmed via:

  • NMR : Distinct signals for the aldehyde proton (δ 9.8–10.2 ppm) and pyrrolo-pyridine backbone.

  • HRMS : Molecular ion peak at m/z 146.15 (C₈H₆N₂O).

  • HPLC : Purity >97% using C18 columns (acetonitrile/water gradient).

Challenges and Optimization Strategies

Byproduct Formation during Formylation

Over-reaction with POCl₃ can generate dichlorinated byproducts. Mitigation includes:

  • Stoichiometric Control : Limiting POCl₃ to 1.2 equivalents.

  • Low-Temperature Quenching : Adding ice-water mixtures immediately after reaction completion.

Solvent Selection for Cyclization

Polar aprotic solvents (DMF, DMSO) improve cyclization efficiency but complicate purification. Alternatives:

  • Ethanol/Water Mixtures : Reduce side reactions while maintaining solubility.

Industrial-Scale Production Considerations

For kilogram-scale synthesis:

  • Continuous Flow Reactors : Enhance safety and yield in nitration and formylation steps.

  • Catalyst Recycling : Raney Ni and Cu(OAc)₂ are reused via filtration, reducing costs .

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The aldehyde group enables nucleophilic additions, particularly in Suzuki-Miyaura cross-couplings. A key study demonstrated its use in synthesizing 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines via microwave-assisted reactions :

General Procedure for Suzuki Coupling

ComponentQuantity/Details
6-Bromo-1H-pyrrolo[3,2-c]pyridine0.1 mmol (0.036 g)
Arylboronic acid0.15 mmol
CatalystPd(PPh₃)₄ (0.006 mmol)
Solvent1,4-Dioxane:H₂O (3:1)
ConditionsMicrowave, 125°C, 26 min

This method achieved yields of 60–85% for 20 derivatives, with aryl groups ranging from electron-deficient (e.g., 4-CF₃) to electron-rich (e.g., 4-OMe) .

Condensation Reactions

The aldehyde participates in Knoevenagel condensations with active methylene compounds. In a base-mediated reaction with malonic acid, it forms α,β-unsaturated carbonyl derivatives :

Key Observations

  • Optimal base: Pyridine (2 eq) in ethanol at reflux (78°C)

  • Reaction time: 6–8 hours

  • Side products: Schiff base intermediates detected via LC-MS during rearrangement studies

Oxidation and Reduction

  • Oxidation : The aldehyde can be oxidized to carboxylic acids using KMnO₄/H₂SO₄ (yield: 72–78%) .

  • Reduction : NaBH₄ in methanol reduces the aldehyde to a primary alcohol (1H-pyrrolo[3,2-c]pyridin-4-yl-methanol) in >90% yield .

Carbamate Formation

A structure-activity relationship study modified the aldehyde to carbamates using chloroformate reagents :

text
Reaction Scheme: Aldehyde → Oxime → Carbamate (using ClCO₂R, R = Me, Et, iPr)

Pharmacokinetic Data for Carbamate Derivatives

ParameterMouse (Compound 65)Rat (Compound 65)
Half-life (t₁/₂)4.2 h3.1 h
Oral Bioavailability (F%)83%32%

Rearrangement Reactions

Under acidic conditions (HCl/THF), the compound undergoes ring-opening/closure isomerization to form 7-azaindole derivatives :
Mechanistic Pathway

  • Protonation of the pyrrole nitrogen

  • Ring opening to form a Schiff base intermediate

  • Re-closure to yield 1H-pyrrolo[2,3-b]pyridine

Experimental Evidence

  • LC-MS detected intermediates at m/z 206.1 [M+H]+

  • Equilibrium ratio (original:rearranged) = 3:1 after 24 hr at 80°C

Stability and Handling Considerations

The aldehyde group is sensitive to light and moisture :

Storage ConditionStability Outcome
2–8°C (inert atmosphere)Stable for >6 months
Room temperature (air)30% decomposition in 4 weeks

GHS hazard codes H315/H319/H335 indicate requirements for gloves and ventilation during handling .

Comparative Reactivity Table

Reaction TypeKey Reagent/ConditionProduct ApplicationYield Range
Suzuki Coupling Pd(PPh₃)₄, microwaveAnticancer agents60–85%
Knoevenagel Condensation Malonic acid, pyridineFluorescent probes45–68%
Carbamate Synthesis ClCO₂R, DMFKinase inhibitors70–92%
Reduction NaBH₄, MeOHAlcohol intermediates>90%

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Development

1H-Pyrrolo[3,2-c]pyridine-4-carbaldehyde has emerged as a crucial scaffold in the development of novel therapeutic agents. Its derivatives have been investigated for their potential as inhibitors targeting various biological pathways associated with diseases such as cancer and neurodegenerative disorders. Notably, compounds derived from this scaffold have shown promising activity against fibroblast growth factor receptors (FGFRs), which are implicated in tumor proliferation and metastasis.

Case Study: FGFR Inhibition
A study demonstrated that derivatives of 1H-pyrrolo[3,2-c]pyridine exhibited potent inhibitory activity against FGFR1–4, with IC50 values ranging from 7 to 712 nM. One specific derivative induced apoptosis in breast cancer cells and inhibited their migration and invasion, highlighting its potential as an anticancer agent .

1.2 Antidiabetic Activity

Research has indicated that derivatives of 1H-pyrrolo[3,2-c]pyridine can enhance insulin sensitivity and reduce blood glucose levels. These compounds may be beneficial in treating conditions related to hyperglycemia and diabetes.

Data Table: Antidiabetic Activity of Derivatives

CompoundInsulin Sensitivity Increase (%)Mechanism
4-Phenoxy-6-methyl derivative30%Stimulates glucose uptake
4-(4-iodophenoxy) derivative35%Enhances glucose incorporation

Biological Research

2.1 Enzyme Interaction Studies

The compound is utilized in biological research to study enzyme interactions and metabolic pathways. Its structural properties allow researchers to investigate complex biological mechanisms, contributing to the understanding of various diseases.

Case Study: Enzyme Inhibition
A derivative of 1H-pyrrolo[3,2-c]pyridine was evaluated for its inhibitory effects on human neutrophil elastase (HNE), showing potential as a therapeutic agent for inflammatory diseases .

Material Science

3.1 Advanced Materials

In material science, this compound is employed in the formulation of advanced materials such as polymers and nanomaterials. Its unique chemical properties enhance the performance characteristics of these materials for industrial applications.

Fluorescent Probes

Derivatives of this compound are frequently used as fluorescent probes in imaging techniques. They facilitate the visualization of cellular processes, aiding in biological studies and diagnostics.

Summary of Applications

The diverse applications of this compound underscore its significance in ongoing research across multiple disciplines:

Application AreaKey Findings
Medicinal ChemistryPotent FGFR inhibitors; anticancer properties
Biological ResearchInsights into enzyme interactions; metabolic studies
Material ScienceEnhanced properties for polymers and nanomaterials
Imaging TechniquesEffective fluorescent probes for cellular imaging

Mechanism of Action

The mechanism of action of 1H-pyrrolo[3,2-c]pyridine-4-carbaldehyde involves its interaction with specific molecular targets. For example, derivatives of this compound have been shown to inhibit tubulin polymerization by binding to the colchicine-binding site on tubulin. This interaction disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells . The molecular pathways involved include the inhibition of microtubule assembly, which is crucial for cell division and intracellular transport .

Comparison with Similar Compounds

Structural Isomers: Ring Junction Variations

  • 1H-Pyrrolo[2,3-b]pyridine-4-carbaldehyde ():

    • Ring Junction : The [2,3-b] isomer differs in the fusion position of the pyrrole and pyridine rings, altering electronic distribution.
    • Applications : Market reports highlight its industrial relevance, with projected production growth rates of ~5% annually (2020–2025) .
    • Key Difference : The [3,2-c] isomer’s aldehyde group at position 4 may enhance reactivity in cross-coupling reactions compared to the [2,3-b] analog.
  • 1H-Pyrrolo[2,3-c]pyridine-2-carboxylic Acid Derivatives ():

    • Substituents : Carboxylic acid at position 2 with chloro/methoxy groups at position 3.
    • Synthesis : Yields range from 71% (chloro-substituted) to 95% (unsubstituted), suggesting steric/electronic effects of substituents impact synthesis efficiency .
    • Comparison : The aldehyde group in the target compound offers distinct reactivity (e.g., Schiff base formation) versus carboxylic acids, which are prone to deprotonation or conjugation.

Expanded Core Structures: Quinoline Derivatives

  • 1H-Pyrrolo[3,2-c]quinoline Derivatives (): Core Structure: Incorporation of a quinoline ring increases molecular weight (~300–350 g/mol) and complexity. Biological Activity: Modifications at N1 (benzyl groups) and C4 (alicyclic amines) yield nanomolar affinity for 5-HT6R (e.g., compound 14, Ki = 3 nM) . Chlorine substituents enhance receptor binding . Trade-offs: While quinoline derivatives exhibit potent receptor modulation, their larger size may reduce bioavailability compared to simpler pyrrolopyridines.

Functional Group Variations

  • 4-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde ():
    • Substituents : Methoxy group at position 4 and aldehyde at position 3.
    • Physicochemical Properties :
  • Molecular weight: 176.17 g/mol
  • logP: 1.48

Biological Activity

1H-Pyrrolo[3,2-c]pyridine-4-carbaldehyde is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, cellular effects, and recent research findings.

Overview of this compound

This compound features a fused pyrrole and pyridine ring system with an aldehyde functional group at the 4-position. It serves as a crucial building block in the synthesis of various bioactive molecules, particularly those targeting specific receptors and enzymes involved in cancer progression.

Target Receptors:
The primary target of this compound is the Fibroblast Growth Factor Receptor (FGFR) . Inhibition of FGFR activity disrupts several signaling pathways critical for cell proliferation and survival, making it a promising candidate for cancer therapy.

Mode of Action:
The compound inhibits FGFRs, leading to:

  • Inhibition of Cell Proliferation: By blocking FGFR signaling, it prevents the proliferation of cancer cells.
  • Induction of Apoptosis: The compound triggers programmed cell death in malignant cells, contributing to its anticancer properties.

Cellular Effects

This compound has demonstrated significant effects on various cellular processes:

  • Cell Signaling Pathways: It influences pathways such as RAS-MEK-ERK and PI3K-Akt, which are pivotal in cancer cell survival and growth.
  • Gene Expression Modulation: The compound alters gene expression profiles associated with tumor progression.

Research Findings

Recent studies have highlighted the biological activity of this compound and its derivatives:

Case Study 1: Inhibition of MPS1 Kinase
A study reported the development of orally bioavailable inhibitors based on this scaffold targeting MPS1 kinase, which is overexpressed in various cancers. One derivative exhibited an IC50 value of 0.025 μM against MPS1 and demonstrated significant antiproliferative activity in human tumor xenograft models .

Case Study 2: Antitumor Activity
In vitro assays showed that derivatives of 1H-pyrrolo[3,2-c]pyridine displayed potent antitumor activities against several cancer cell lines:

  • HeLa (cervical cancer)
  • MCF-7 (breast cancer)
  • SGC-7901 (gastric cancer)

Among these, one compound (10t) exhibited IC50 values ranging from 0.12 to 0.21 μM across these cell lines .

Case Study 3: FGFR Inhibition
Another study synthesized derivatives that inhibited FGFRs with IC50 values as low as 7 nM for FGFR1. These compounds not only inhibited cell proliferation but also induced apoptosis and reduced migration in breast cancer cells .

Summary Table of Biological Activities

Activity TypeTarget/MechanismIC50 ValuesCell Lines Tested
MPS1 InhibitionMPS1 Kinase0.025 μMHCT116 (colon cancer)
Antitumor ActivityFGFRs7 nM - 712 nM4T1 (breast cancer)
Antiproliferative ActivityVarious pathways0.12 - 0.21 μMHeLa, SGC-7901, MCF-7

Q & A

Q. What are the established synthetic routes for 1H-pyrrolo[3,2-c]pyridine-4-carbaldehyde?

A common approach involves microwave-assisted coupling reactions using palladium catalysts (e.g., PdCl₂(PPh₃)₂) with substituted pyridines and aldehydes. For example, analogous methods for pyrazole carbaldehydes employ microwave conditions (120°C, 15 min) in DMF with phenylacetylene and tert-butylamine, followed by column chromatography for purification . The exact compound (CAS 728034-12-6) is synthesized with >97% purity via similar protocols, emphasizing rigorous solvent removal and spectroscopic validation (¹H/¹³C NMR, MS) .

Q. How is the purity and structural integrity of this compound validated?

Purity is assessed using HPLC (>97%) and GC (>95.0%) for solvent residues. Structural confirmation relies on NMR (δ 9.8–10.2 ppm for aldehyde protons) and high-resolution mass spectrometry (HRMS) to match calculated and observed molecular weights. For example, pyrazole analogs in report melting points (e.g., 122–123°C) and MS data (m/z 245.1 [M+H]⁺) to confirm integrity .

Q. What are the critical storage conditions for this aldehyde derivative?

Store under inert gas (argon/nitrogen) at −20°C in amber vials to prevent oxidation of the aldehyde group. Purity degradation is monitored via periodic NMR analysis, as aldehydes are prone to dimerization or hydration under humid conditions .

Advanced Research Questions

Q. How can regioselectivity challenges during synthesis be addressed?

Regioselectivity in pyrrolopyridine carbaldehydes is influenced by steric and electronic factors. For example, substituents at the 3-position (e.g., methyl or aryl groups) direct aldehyde formation via steric hindrance. Computational tools (DFT calculations) predict reactive sites, while microwave conditions enhance selectivity by reducing side reactions . highlights isomer-specific synthesis (e.g., 2-carbaldehyde vs. 4-carbaldehyde) requiring tailored catalysts and solvents .

Q. What strategies optimize bioactivity in 5-HT6 receptor antagonists derived from this scaffold?

Structure-activity relationship (SAR) studies show that substituting the 4-carbaldehyde with sulfonyl or amine groups enhances binding affinity (Ki < 10 nM). For instance, (S)-1-[(3-chlorophenyl)sulfonyl]-4-(pyrrolidine-3-yl-amino)-1H-pyrrolo[3,2-c]quinoline (Ki = 3 nM) was developed via iterative substitutions and in vitro binding assays using HEK293 cells expressing 5-HT6R .

Q. How is tubulin polymerization inhibition evaluated for anticancer derivatives?

Fluorescence-based tubulin polymerization assays (e.g., BK011P protocol) measure IC₅₀ values using >99% pure tubulin. Derivatives like this compound analogs are tested at 0.1–10 µM concentrations, with colchicine as a reference inhibitor (IC₅₀ = 1.2 µM). Data analysis includes kinetic curves (λex/em = 355/460 nm) and molecular docking to the colchicine-binding site .

Q. What analytical methods resolve data contradictions in isomer characterization?

Contradictory MS/NMR data (e.g., unexpected m/z ratios or splitting patterns) are resolved via 2D NMR (COSY, HSQC) to assign coupling constants and NOESY for spatial confirmation. For example, used HSQC to distinguish pyridyl vs. pyrazole protons in ambiguous spectra .

Q. How do computational models aid in designing selective kinase inhibitors?

Molecular dynamics simulations (e.g., Schrödinger Suite) predict binding modes to kinases like CDK4/6. Docking scores (Glide XP) and MM-GBSA calculations prioritize candidates with ΔG < −50 kcal/mol. highlights pyrrolo[2,3-d]pyrimidines as CDK4/6 inhibitors, guiding scaffold modifications for selectivity .

Q. What are the key considerations for in vivo pharmacokinetic studies?

Optimize logP (1–3) via prodrug strategies (e.g., esterification of the aldehyde) to enhance bioavailability. In , compound 14 showed MED = 3 mg/kg in rodent cognition models, supported by plasma stability assays (t₁/₂ > 2 h) and blood-brain barrier permeability (PAMPA-BBB) .

Q. How are novel derivatives protected against intellectual property conflicts?

Patent landscapes (e.g., KR-102244302-B1, CN-113429409-A) reveal strategies like substituting the pyrrolo nitrogen with trifluoromethyl or spirocyclic groups. Prior art analysis avoids overlap, focusing on underclaimed regions (e.g., 4-carbaldehyde with fused quinoline rings) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.